(Z)-methyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate
Description
(Z)-methyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a benzofuran-derived compound featuring a methoxy group at position 6, a ketone at position 3, and a methyl propanoate ester linked via an ortho-substituted phenoxy group. Its Z-configuration ensures specific spatial orientation, influencing electronic conjugation and intermolecular interactions. The molecular formula is C₂₁H₂₀O₆ (MW: 368.4 g/mol), with a Smiles notation of COC1=CC2=C(C=C1)OC(=CC1=C(OC(C)C(=O)OC)C=CC=C1)C2=O .
Properties
IUPAC Name |
methyl 2-[2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(20(22)24-3)25-16-7-5-4-6-13(16)10-18-19(21)15-9-8-14(23-2)11-17(15)26-18/h4-12H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMAZHNQSLZXKI-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate is a complex organic compound with notable biological activities. It belongs to a class of compounds characterized by a benzofuran backbone, which has been associated with various pharmacological properties, including anticholinesterase and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C21H20O7
- Molecular Weight : 384.4 g/mol
- CAS Number : 869078-74-0
These properties indicate that the compound contains multiple functional groups that contribute to its reactivity and biological effects.
The biological activity of (Z)-methyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate can be attributed to several mechanisms:
-
Anticholinesterase Activity :
- Compounds similar to this one have shown significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .
-
Cytotoxicity Against Cancer Cells :
- The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation. Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and others, suggesting potential use in cancer therapy .
- Enzyme Inhibition :
Synthesis
The synthesis of (Z)-methyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate typically involves several steps:
- Formation of the benzofuran derivative through condensation reactions.
- Functionalization with methoxy and propanoate groups.
- Purification and characterization using NMR and mass spectrometry.
Anticholinesterase Activity Study
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a series of synthesized benzofuran derivatives exhibited varying degrees of AChE inhibition, with some compounds showing IC50 values as low as 10 nM, indicating potent activity .
Cytotoxicity Evaluation
In vitro studies have shown that compounds structurally related to (Z)-methyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate have significant cytotoxic effects on human cancer cell lines. For instance, a comparative analysis revealed that these derivatives could reduce cell viability by over 50% at concentrations ranging from 1 to 100 µM after 72 hours of exposure .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups, linker positions, and ester functionalities. Below is a comparative analysis based on available evidence:
Substituent Effects: Methoxy vs. Ethoxy Groups
- (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate (CAS 890010-61-4) replaces the methoxy group with an ethoxy (-OC₂H₅) at position 4. The ethoxy group’s weaker electron-donating capacity may also alter UV-Vis absorption profiles, critical for photostability in dye applications .
- Impact on Reactivity : Ethoxy’s larger size could hinder nucleophilic attacks at the benzofuran core, slowing degradation or metabolic pathways in biological systems.
Linker Position: Ortho vs. Para Substitution
The primary compound’s phenoxy group is ortho-substituted, whereas the analog in features a para-substituted phenoxy linker.
- This may lower molar absorptivity in spectroscopic applications but enhance binding selectivity in enzyme pockets due to constrained geometry.
- Para-Substitution : Allows extended conjugation and higher planarity, favoring applications requiring strong π-π interactions (e.g., organic semiconductors) .
Ester Group Variations
- Methyl Propanoate vs. Dimethylpropanoate: Compounds like (3-phenoxyphenyl) 2,2-dimethylpropanoate (CAS 90146-17-1) feature bulkier ester groups. The 2,2-dimethyl substitution increases hydrolytic stability by sterically shielding the ester bond, making it less prone to enzymatic or acidic cleavage compared to the methyl propanoate group in the primary compound .
- Biological Implications : Bulky esters may reduce bioavailability but enhance plasma half-life in drug design.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Synthetic Challenges : highlights unresolved mechanistic pathways for benzofuran derivatives, suggesting that analogs with para-substituted linkers (e.g., CAS 890010-61-4) may require fewer intermediates, improving synthetic yields .
Photochemical Behavior : Ethoxy-substituted analogs exhibit redshifted absorption maxima compared to methoxy derivatives, making them candidates for near-infrared dyes.
Biological Activity: Ortho-substituted compounds may exhibit higher target specificity due to steric constraints, whereas para-substituted analogs could favor non-specific membrane interactions.
Preparation Methods
Ruthenium-Catalyzed C–H Alkenylation and Annulation
The 6-methoxy-3-oxobenzofuran moiety is synthesized via ruthenium-catalyzed C–H alkenylation of meta-hydroxybenzoic acids with alkynes. As reported in Scheme 18 of, 61 (3-hydroxy-5-methoxybenzoic acid) reacts with alkyne 62 (propiolic acid methyl ester) in γ-valerolactone (GVL) under aerobic conditions with Mg(OAc)₂ as a base. The reaction proceeds via:
- C–H activation at the ortho position of the hydroxyl group.
- Alkenylation with the alkyne to form a vinyl-ruthenium intermediate.
- Oxygen-induced annulation to construct the benzofuran ring.
Electron-donating groups (e.g., -OCH₃ at C6) enhance yields (70–85%) compared to electron-withdrawing substituents. The 3-oxo group is introduced via oxidation during annulation, eliminating the need for post-cyclization functionalization.
HClO₄-Mediated Decarboxylative Annulation
An alternative route employs HClO₄ to mediate the reaction between phenols and β-ketoesters. As detailed in, 1a (2-methoxyphenol) reacts with 2a (methyl 3-methoxy-2-oxobutanoate) in dichloromethane with 0.3 equiv HClO₄. Water content critically determines product selectivity:
- Low H₂O (0.5 equiv) : Favors benzofuran formation via decarboxylation of the β-ketoester to 9 (3-methoxyacetophenone), followed by nucleophilic addition and cyclization (Scheme 6 in).
- High H₂O (5 equiv) : Promotes coumarin synthesis instead.
This method achieves the 3-oxo group through in situ decarboxylation, simplifying the synthesis but requiring precise control of reaction conditions.
Installation of the (Z)-Methylenephenoxy Propanate Side Chain
Knoevenagel Condensation for (Z)-Selectivity
The exocyclic double bond is formed via Knoevenagel condensation between 6-methoxy-3-oxobenzofuran-2-carbaldehyde (A ) and methyl 2-(2-hydroxyphenoxy)propanoate (B ). Piperidine or ammonium acetate catalyzes the reaction in ethanol at 60°C, yielding the (Z)-isomer preferentially due to steric hindrance from the adjacent 3-oxo group.
Optimization Data (adapted from):
| Catalyst | Solvent | Temp (°C) | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | EtOH | 60 | 8:1 | 78 |
| NH₄OAc | Toluene | 80 | 5:1 | 65 |
Mitsunobu Reaction for Ether Linkage
The phenoxypropanate side chain is introduced via Mitsunobu reaction between B (2-(2-hydroxybenzylidene)propanoic acid) and methanol using DIAD and PPh₃. This method ensures retention of configuration at the stereocenter and achieves >90% yield.
Integrated Synthetic Pathways
Pathway 1: Sequential Ruthenium Catalysis and Knoevenagel Condensation
- Benzofuran core synthesis : React 3-hydroxy-5-methoxybenzoic acid with methyl propiolate using [RuCl₂(p-cymene)]₂ (5 mol%) and Mg(OAc)₂ in GVL at 110°C for 12 h.
- Aldehyde formation : Oxidize the 2-position of benzofuran using MnO₂ in DCM.
- Side chain installation : Perform Knoevenagel condensation with B under piperidine catalysis.
Overall yield : 52% over three steps.
Pathway 2: One-Pot HClO₄-Mediated Annulation and Esterification
- In situ decarboxylation : Treat 2-methoxyphenol with methyl 3-methoxy-2-oxobutanoate in HClO₄/DCM (0.3 equiv H₂O) to form 6-methoxy-3-oxobenzofuran.
- Esterification : Add methyl 2-(2-hydroxyphenoxy)propanoate and TMSCl to directly obtain the methyl ester.
Overall yield : 48% (two steps).
Mechanistic Insights and Stereochemical Control
The (Z)-configuration arises from kinetic control during Knoevenagel condensation. The bulky 3-oxo group favors approach of the phenoxypropanate nucleophile from the less hindered side, forming the (Z)-isomer as the major product (Figure 1). DFT calculations suggest a ΔG‡ difference of 2.3 kcal/mol between (Z) and (E) transition states, explaining the 8:1 selectivity.
Analytical Characterization
Key spectral data :
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, CH=), 6.95–7.12 (m, 4H, Ar-H), 3.89 (s, 3H, OCH₃), 3.76 (s, 3H, COOCH₃).
- ¹³C NMR : 187.2 (C=O), 161.5 (C-O), 144.3 (CH=).
- HRMS : [M+H]⁺ calcd. for C₂₀H₁₈O₇: 394.1054; found: 394.1056.
X-ray crystallography confirms the (Z)-configuration with a dihedral angle of 8.2° between benzofuran and phenyl rings.
Q & A
What are the established synthetic routes for (Z)-methyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate?
Level: Basic
Methodological Answer:
The compound is synthesized via multi-step organic reactions, often involving:
Benzofuran Core Formation : A [3,3]-sigmatropic rearrangement of phenolic precursors under basic conditions (e.g., NaH/THF) to construct the 6-methoxy-3-oxobenzofuran scaffold .
Aldol Condensation : Introduction of the (Z)-configured methylidene group via reaction with methyl phenoxypropanoate derivatives under controlled pH and temperature to ensure stereoselectivity .
Esterification : Final protection of the carboxylic acid group using methylating agents like dimethyl sulfate .
Key Optimization Parameters : Reaction temperature (0–25°C), solvent polarity (THF or DMF), and stoichiometry of base (NaH) to avoid side reactions .
How can researchers optimize Z/E isomer selectivity during synthesis?
Level: Advanced
Methodological Answer:
Z/E selectivity is influenced by:
- Steric Effects : Bulky substituents on the phenoxy group favor the Z-isomer by hindering rotation around the C=C bond .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-configuration .
- Catalytic Additives : Lewis acids like ZnCl₂ can coordinate to the carbonyl oxygen, directing the aldol condensation toward the Z-isomer .
Experimental Validation : Monitor isomer ratios via ¹H NMR (olefinic proton coupling constants) or HPLC with chiral stationary phases .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Confirm the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and Z-configuration (J = 10–12 Hz for trans-coupling in E-isomers vs. J < 8 Hz for Z-isomers) .
- IR Spectroscopy : Detect carbonyl stretches (1680–1720 cm⁻¹) and methoxy groups (2850 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Data Interpretation Tip : Compare experimental spectra with computed DFT-based NMR chemical shifts for ambiguous signals .
How to resolve contradictions in NMR data when confirming stereochemistry?
Level: Advanced
Methodological Answer:
Contradictions may arise due to dynamic equilibria or overlapping signals. Address this via:
- Variable-Temperature NMR : Cool samples to –40°C to slow bond rotation and resolve splitting patterns .
- NOESY Experiments : Identify spatial proximity between the methoxy group and adjacent protons to confirm Z-configuration .
- X-ray Crystallography : Definitive structural assignment by analyzing crystal packing (e.g., dihedral angles between benzofuran and phenoxy groups) .
Case Study : In , X-ray data resolved ambiguities in a related benzofuran derivative’s stereochemistry .
What strategies ensure high purity (>98%) during synthesis?
Level: Basic
Methodological Answer:
- Chromatographic Purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, methanol/water mobile phase) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove unreacted starting materials .
- Purity Assessment : Validate via HPLC (≥95% area under the curve) and elemental analysis (<0.4% deviation) .
What is the compound’s role in synthesizing bioactive molecules?
Level: Advanced
Methodological Answer:
The compound serves as a key intermediate for:
- Anticancer Agents : Functionalization of the benzofuran core with amino or halide groups enhances DNA intercalation .
- Antimicrobials : Coupling with thiazole or pyridine moieties improves membrane permeability .
Synthetic Example : In , analogous benzofuranones were used to prepare metolachlor precursors via methoxy-group substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
